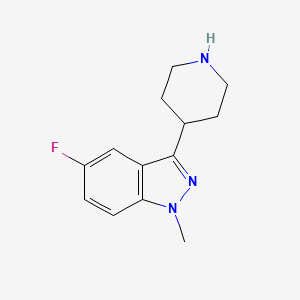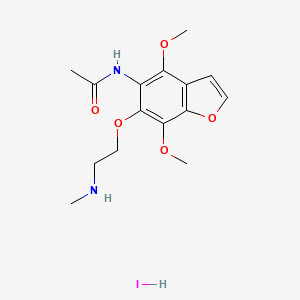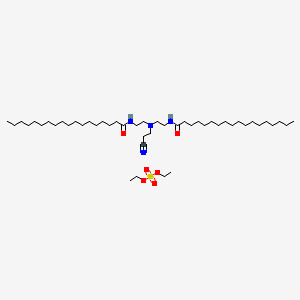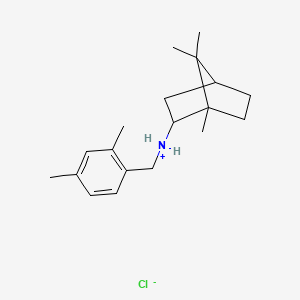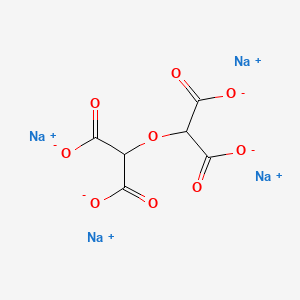
Tetrasodium ditartronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves the reaction of appropriate precursors under controlled conditions. The process typically includes the esterification of propanedioic acid derivatives followed by neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale reactions in cleanroom environments, adhering to stringent quality control measures.
化学反応の分析
Types of Reactions
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical processes. It may also participate in redox reactions, influencing cellular oxidative states.
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt
Uniqueness
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound .
特性
CAS番号 |
57503-74-9 |
|---|---|
分子式 |
C6H2Na4O9 |
分子量 |
310.03 g/mol |
IUPAC名 |
tetrasodium;2-(dicarboxylatomethoxy)propanedioate |
InChI |
InChI=1S/C6H6O9.4Na/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 |
InChIキー |
XLBLDBAZVQHTQK-UHFFFAOYSA-J |
正規SMILES |
C(C(=O)[O-])(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


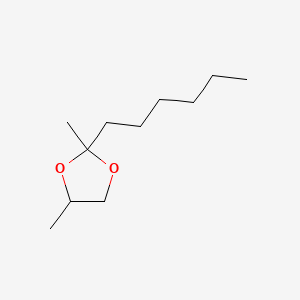

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
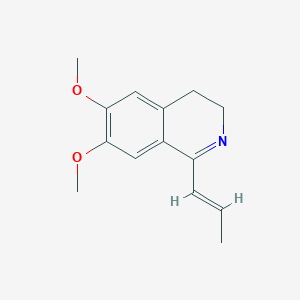
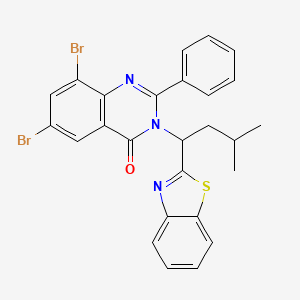

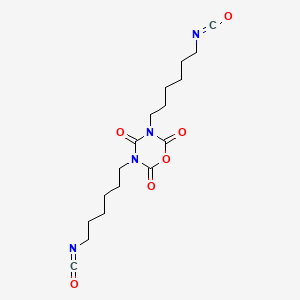

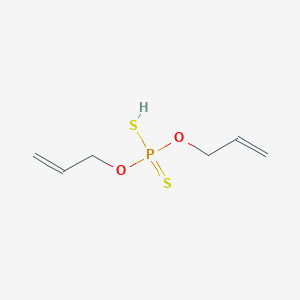
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
